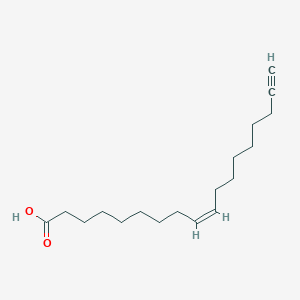

オレイン酸アルキン

概要

説明

オレイン酸アルキンは、末端アルキン基を特徴とするオレイン酸誘導体です。 この化合物は、室温では無色から淡黄色の液体であり、エタノールやジメチルスルホキシドなどの有機溶媒に可溶です . 末端アルキン基は、特にクリックケミストリーにおいて、さまざまな化学反応に有用な化合物として機能します .

2. 製法

合成経路と反応条件: オレイン酸アルキンは、オレイン酸を修飾することによって合成できますこれは、ハロゲン化、それに続く脱離反応など、一連の化学反応によって達成できます .

工業的製造方法: 工業的には、オレイン酸アルキンの製造は、通常、高収率と高純度を確保するために、高度な触媒プロセスを用いています。 このプロセスは、通常、オレイン酸をハロゲン化してジハロアルカン中間体を形成することから始まり、次に二重脱離反応にかけてアルキン基を導入します .

3. 化学反応解析

反応の種類: オレイン酸アルキンは、次のようなさまざまな化学反応を起こします。

酸化: アルキン基は酸化されてカルボン酸を形成できます。

還元: アルキンは還元されてアルケンまたはアルカンを形成できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたはオゾンを酸化剤として使用できます。

還元: パラジウム触媒を用いた水素ガスまたは液体アンモニア中のナトリウムを還元に使用できます。

主な生成物:

酸化: カルボン酸。

還元: アルケンまたはアルカン。

置換: さまざまな置換アルキン

4. 科学研究への応用

オレイン酸アルキンは、科学研究において幅広い用途があります。

化学: 複雑な分子の合成におけるクリックケミストリーに使用されます。

生物学: 脂質代謝とシグナル伝達経路の研究に使用されます。

医学: 創薬開発、特にバイオコンジュゲートの創製において使用されています。

科学的研究の応用

Oleic Acid Alkyne has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Biology: Utilized in the study of lipid metabolism and signaling pathways.

Medicine: Employed in drug discovery and development, particularly in the creation of bioconjugates.

Industry: Used in the production of advanced materials and as a precursor for various chemical syntheses

作用機序

オレイン酸アルキンの末端アルキン基は、クリックケミストリー反応に参加し、アジドと安定なトリアゾール結合を形成することを可能にします。 この機構は、分子を蛍光またはビオチン化ラベルで標識するために広く使用されており、代謝と生物学的活性の研究を促進します . この化合物は、ミクロソームシトクロムP-450依存性系によってヒドロキシル化することもでき、生化学研究における用途をさらに広げます .

類似化合物:

- リノール酸アルキン

- ステアリン酸アルキン

- パルミチン酸アルキン

比較: オレイン酸アルキンは、そのモノ不飽和性のために、反応性と安定性のバランスが取れている点が特徴です。対照的に、リノール酸アルキンは、多価不飽和であるため、より反応性が高いですが、安定性が低くなります。 ステアリン酸アルキンとパルミチン酸アルキンは、飽和しているため、オレイン酸アルキンと比較して安定性が高く、反応性が低いです .

生化学分析

Biochemical Properties

Oleic Acid Alkyne participates in various biochemical reactions. The terminal alkyne group can be used in click chemistry linking reactions, tagging oleic acid with fluorescent or biotinylated labels for analysis of its metabolism and biological activity . It interacts with several enzymes, proteins, and other biomolecules, playing a vital role in the biosynthesis of alkyne-containing natural products .

Cellular Effects

Oleic Acid Alkyne has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce lipid droplet formation in bovine satellite cells .

Molecular Mechanism

At the molecular level, Oleic Acid Alkyne exerts its effects through several mechanisms. It is involved in the biosynthetic enzymes and pathways for alkyne formation . Furthermore, it participates in the regulation of molecular pathways in mitochondrial and endothelial functioning against insulin resistance and diabetes .

Temporal Effects in Laboratory Settings

The effects of Oleic Acid Alkyne change over time in laboratory settings. It has been observed that the addition of oleic acid results in the formation of lipid droplets in bovine satellite cells, and the triglyceride content shows a dose-dependent relationship with the concentration of Oleic Acid Alkyne .

Dosage Effects in Animal Models

The effects of Oleic Acid Alkyne vary with different dosages in animal models. For instance, oleic acid-containing semisolid dosage forms have shown in vivo anti-inflammatory effect via glucocorticoid receptor in a UVB radiation-induced skin inflammation model .

Metabolic Pathways

Oleic Acid Alkyne is involved in several metabolic pathways. It upregulates the expression of genes causing fatty acid oxidation (FAO) by deacetylation of PGC1α by PKA-dependent activation of SIRT1-PGC1α complex .

Transport and Distribution

Oleic Acid Alkyne is transported and distributed within cells and tissues. The terminal alkyne group can be used in click chemistry linking reactions, which allows for the tagging of oleic acid with fluorescent or biotinylated labels for analysis of its transport and distribution .

Subcellular Localization

Current studies involve the use of alkyne fatty acids and click chemistry to label lipoproteins in bacterial cells , which could provide insights into the subcellular localization of Oleic Acid Alkyne.

準備方法

Synthetic Routes and Reaction Conditions: Oleic Acid Alkyne can be synthesized through the modification of oleic acidThis can be achieved through a series of chemical reactions, including halogenation followed by elimination reactions .

Industrial Production Methods: In industrial settings, the production of Oleic Acid Alkyne often involves the use of advanced catalytic processes to ensure high yield and purity. The process typically starts with the halogenation of oleic acid to form a dihaloalkane intermediate, which is then subjected to a double elimination reaction to introduce the alkyne group .

化学反応の分析

Types of Reactions: Oleic Acid Alkyne undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form carboxylic acids.

Reduction: The alkyne can be reduced to form alkenes or alkanes.

Substitution: The terminal alkyne group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium in liquid ammonia can be used for reduction.

Substitution: Sodium amide in liquid ammonia is commonly used for nucleophilic substitution

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Various substituted alkynes

類似化合物との比較

- Linoleic Acid Alkyne

- Stearic Acid Alkyne

- Palmitic Acid Alkyne

Comparison: Oleic Acid Alkyne is unique due to its monounsaturated nature, which provides a balance between reactivity and stability. In contrast, Linoleic Acid Alkyne, being polyunsaturated, is more reactive but less stable. Stearic Acid Alkyne and Palmitic Acid Alkyne, being saturated, are more stable but less reactive compared to Oleic Acid Alkyne .

特性

IUPAC Name |

(Z)-octadec-9-en-17-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWNXWGQBCLLBN-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B571320.png)

![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)

![2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride](/img/structure/B571331.png)

![2H-Pyrido[2,3-e][1,3]thiazine](/img/structure/B571333.png)

![(2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B571339.png)